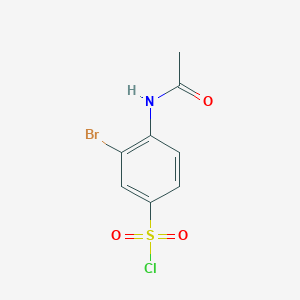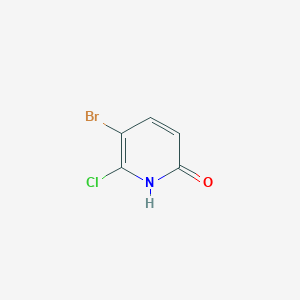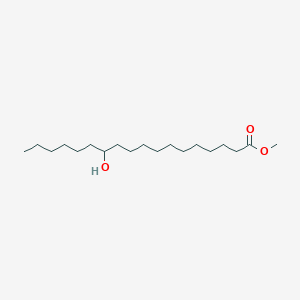
4,6-Dibromonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-Dibromonicotinaldehyde is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their applications. For instance, the first paper describes a novel approach to the selective preparation of 4-bromoindoles, which are structurally related to 4,6-dibromonicotinaldehyde due to the presence of a bromine atom and a heterocyclic ring .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is highlighted in the first paper, where a palladium-catalyzed regioselective hydrodebromination of dibromoindoles is used to produce 4-bromoindoles . This method showcases the potential for selective bromination that could be applicable to the synthesis of 4,6-dibromonicotinaldehyde, although the exact synthesis of this compound is not detailed in the provided literature.
Molecular Structure Analysis
While the molecular structure of 4,6-Dibromonicotinaldehyde is not analyzed in the papers, the structure of related compounds such as 4-bromoindoles is discussed. These compounds share a common feature of bromine substituents on a heterocyclic core, which is relevant to the molecular structure of 4,6-dibromonicotinaldehyde .
Chemical Reactions Analysis
The first paper provides insight into the chemical reactivity of brominated heterocycles, demonstrating that 4,6-dibromoindoles can undergo catalytic reactions to form C-N and C-O bonds . This suggests that 4,6-dibromonicotinaldehyde may also participate in similar chemical reactions, given its related structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dibromonicotinaldehyde are not directly discussed in the provided papers. However, the properties of brominated heterocyclic compounds, in general, can be inferred to some extent. For example, the presence of bromine atoms is likely to influence the compound's density, boiling point, and reactivity . The solvatochromic properties of related fluorophores mentioned in the second paper also suggest that 4,6-dibromonicotinaldehyde could exhibit interesting optical properties under different environmental conditions .
Aplicaciones Científicas De Investigación
Crosslinking and Biocatalysts Design
- Brominated compounds like glutaraldehyde are widely used in the design of biocatalysts due to their ability to act as powerful crosslinkers. These compounds can react with themselves and with amino groups in proteins, forming stable cross-linked structures that enhance the rigidity and stability of enzymes, which is crucial in various biotechnological applications (Barbosa et al., 2014).
Organic Synthesis and Drug Development
- Brominated aromatic compounds are key intermediates in organic synthesis, facilitating the formation of complex molecules through reactions such as palladium-catalyzed hydrodebromination. This methodology has been applied in the synthesis of pharmaceuticals, highlighting the importance of brominated intermediates in drug development (Chae & Buchwald, 2004).
Material Science and Nanotechnology
- Research on brominated compounds extends to the development of new materials, including nanoparticles and cellular structures. These studies aim to understand the properties and potential applications of these materials in various technological fields, such as electronics and additive manufacturing (Cushing, Kolesnichenko, & O'Connor, 2004).
Photophysical Properties and Sensing Applications
- Brominated phenols and related compounds exhibit unique photophysical properties, making them candidates for applications in sensing and imaging. Studies on these compounds aim to understand their interactions with light and potential uses in detecting environmental pollutants and biological molecules (Gill & Thomas, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dibromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSMYGKISJRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617055 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromonicotinaldehyde | |
CAS RN |
1211585-10-2 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)